N-(3-Amino-2-hydroxyphenyl)methanesulfonamide
Description
N-(3-Amino-2-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C7H10N2O3S and a molecular weight of 202.23 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C7H10N2O3S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
N-(3-amino-2-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-13(11,12)9-6-4-2-3-5(8)7(6)10/h2-4,9-10H,8H2,1H3 |
InChI Key |
IEXITQZCYHIVKB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-amino-2-hydroxybenzenesulfonamide with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound .
Scientific Research Applications
N-(3-Amino-2-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes and pigments
Mechanism of Action
The mechanism of action of N-(3-Amino-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-Hydroxyphenyl)methanesulfonamide: This compound lacks the amino group present in N-(3-Amino-2-hydroxyphenyl)methanesulfonamide.
N-(3-Aminophenyl)methanesulfonamide: This compound lacks the hydroxyl group present in this compound.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
